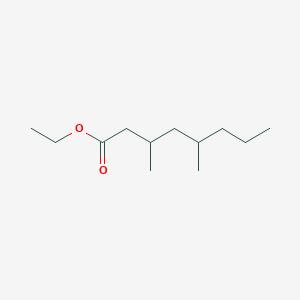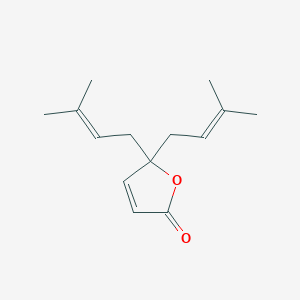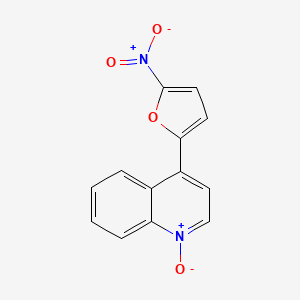![molecular formula C18H14N4O4 B14526146 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid CAS No. 62763-84-2](/img/structure/B14526146.png)
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with two pyridin-2-ylamino groups and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid typically involves multiple steps. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reduction with sodium and ammonium chloride in ethanol solution yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for larger-scale production, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyridine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used for oxidation reactions.
Reduction: Sodium and ammonium chloride in ethanol solution are used for reduction reactions.
Substitution: Trimethylsilyl cyanide (TMSCN) is used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, amino-substituted derivatives, and various substituted pyridine compounds.
Scientific Research Applications
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid involves its ability to bind to DNA grooves and mediate DNA cleavage through peroxide mechanisms . This interaction with DNA can lead to cytotoxic effects, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: This compound also features pyridine rings and has been studied for its coordination chemistry and magnetic properties.
1,4-Bis(5-phenyloxazol-2-yl)benzene: Another compound with a benzene core and substituted heterocyclic rings, used in materials science.
Uniqueness
2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid is unique due to its specific substitution pattern and the presence of both amino and carboxylic acid groups
Properties
CAS No. |
62763-84-2 |
|---|---|
Molecular Formula |
C18H14N4O4 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2,5-bis(pyridin-2-ylamino)terephthalic acid |
InChI |
InChI=1S/C18H14N4O4/c23-17(24)11-10-14(22-16-6-2-4-8-20-16)12(18(25)26)9-13(11)21-15-5-1-3-7-19-15/h1-10H,(H,19,21)(H,20,22)(H,23,24)(H,25,26) |
InChI Key |
BGSKJRMEMDUSAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC(=C(C=C2C(=O)O)NC3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Nitrotetrazolo[1,5-b]pyridazine](/img/structure/B14526064.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)

![Ethyl 4-[3-(4-methoxyphenyl)acryloyl]benzoate](/img/structure/B14526095.png)

![2-[3-(2-Oxopyridin-1(2H)-yl)propyl]-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14526113.png)
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)




